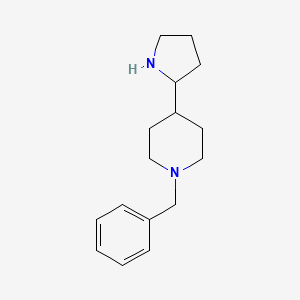

1-Benzyl-4-(pyrrolidin-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-pyrrolidin-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-5-14(6-3-1)13-18-11-8-15(9-12-18)16-7-4-10-17-16/h1-3,5-6,15-17H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLECPDMILCCLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and Its Core Structural Motifs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine and pyrrolidine ring systems are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The novel compound, 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, combines these privileged structures, suggesting significant potential in drug discovery. This guide provides a comprehensive technical overview of this molecule. Due to the novelty of this specific chemical entity, a dedicated CAS number and specific safety data sheets (SDS) are not yet publicly available. Therefore, this document will provide a robust analysis based on the well-characterized and structurally related compound, 1-Benzyl-4-piperidone (CAS No. 3612-20-2), to infer critical safety, handling, and physicochemical properties. This approach provides a scientifically grounded framework for researchers working with this and related chemical structures. We will delve into the synthesis, known applications of its core motifs, and provide detailed protocols and safety guidelines to empower researchers in their drug development endeavors.

Introduction: The Significance of the N-Benzylpiperidine and Pyrrolidinylpiperidine Scaffolds

The N-benzylpiperidine motif is a cornerstone in drug discovery, valued for its structural flexibility and three-dimensional nature. This allows for optimal interactions with a wide range of biological targets. Medicinal chemists frequently employ the N-benzylpiperidine scaffold to modulate the efficacy and physicochemical properties of drug candidates. It can engage in crucial cation-π interactions with target proteins and provides a versatile platform for optimizing stereochemistry to enhance potency and reduce toxicity.[1] This motif is present in numerous approved drugs and clinical candidates.[1]

Similarly, the pyrrolidinylpiperidine core is recognized for its potential in developing novel therapeutics. For instance, derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated for their analgesic and antimicrobial properties.[2] The combination of these two potent pharmacophores in 1-Benzyl-4-(pyrrolidin-2-yl)piperidine suggests a promising candidate for further investigation in various therapeutic areas.

Physicochemical Properties

As a direct CAS number for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is not available, we present the physicochemical properties of the closely related surrogate, 1-Benzyl-4-piperidone (CAS No. 3612-20-2). These properties offer valuable insights into the expected characteristics of the target compound.

| Property | Value | Source |

| CAS Number | 3612-20-2 | |

| Molecular Formula | C12H15NO | [3] |

| Molecular Weight | 189.25 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Boiling Point | 134 °C at 7 mmHg | |

| Density | 1.021 g/mL at 25 °C | |

| Refractive Index | n20/D 1.541 | |

| Flash Point | 71 °C (159.8 °F) | [5] |

| Storage Temperature | 2-8°C |

Safety and Handling

The following safety and handling information is derived from the safety data sheets of 1-Benzyl-4-piperidone. Researchers handling 1-Benzyl-4-(pyrrolidin-2-yl)piperidine or similar derivatives should adopt these precautions as a baseline for safe laboratory practice.

Hazard Identification

1-Benzyl-4-piperidone is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Precautionary Measures and Personal Protective Equipment (PPE)

A comprehensive safety protocol is paramount when working with this class of compounds.

Caption: Key Safety and Handling Procedures for N-Benzylpiperidine Derivatives.

First-Aid Measures

-

If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Refrigeration (2-8°C) is recommended.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Do not flush into surface water or sanitary sewer system.

Synthesis and Applications

General Synthesis of N-Benzyl-4-piperidone

A common synthetic route to N-benzyl-4-piperidone involves the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base such as potassium carbonate.[7] Another method utilizes benzylamine and methyl acrylate as starting materials, proceeding through a 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[7]

Caption: A representative synthetic workflow for 1-Benzyl-4-piperidone.

Applications in Drug Discovery

The N-benzyl-4-piperidone core is a versatile intermediate in the synthesis of a wide range of pharmaceuticals.

-

Opioid Analgesics: It is a key intermediate in the synthesis of Remifentanil, a potent and short-acting opioid analgesic used in anesthesia.[8]

-

Fentanyl and Related Compounds: This scaffold serves as a starting material for the synthesis of fentanyl and its analogues.[3]

-

Alzheimer's Disease Therapeutics: 1-Benzyl-4-piperidone is used in the synthesis of multi-target-directed ligands for the treatment of Alzheimer's disease.

-

Other CNS Targets: It is a building block for spirocyclic furopyridines that act as sigma receptor ligands, which have potential applications in treating central nervous system disorders.

The pyrrolidinylpiperidine moiety has also demonstrated significant biological activity, with derivatives showing potential as anti-bacterial, anti-fungal, and analgesic agents.[9] The introduction of a pyrrolidine group at the 4-position of a central piperidine ring has been shown to enhance the activity and selectivity of PPARδ agonists, which are targets for metabolic diseases.[10]

Conclusion

While 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a novel compound without a dedicated body of literature, a thorough analysis of its core structural components—N-benzylpiperidine and pyrrolidinylpiperidine—provides a strong foundation for its safe handling and exploration in drug discovery. By leveraging the extensive data available for the surrogate compound, 1-Benzyl-4-piperidone, researchers can proceed with a high degree of confidence in their experimental design. The convergence of two highly privileged pharmacophores in this single molecule makes it an exciting prospect for the development of new therapeutic agents. As with any novel chemical entity, all experimental work should be conducted with rigorous adherence to safety protocols, and any new findings on its properties and biological activity should be thoroughly documented and shared with the scientific community.

References

-

Exploring N-Benzyl-4-piperidone: Properties, Applications, and Manufacturing Insights. (2026, January 25). linkedin.com. [Link]

-

1-Benzyl-4-piperidone | C12H15NO | CID 19220. pubchem.ncbi.nlm.nih.gov. [Link]

-

Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. (2023, August 8). pubs.acs.org. [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. kcl.ac.uk. [Link]

-

SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. semanticscholar.org. [Link]

-

Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. researchgate.net. [Link]

-

SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS | Request PDF. researchgate.net. [Link]

-

Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. inis.iaea.org. [Link]

- Preparation method of N-benzyl-4-piperidone.

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. europepmc.org. [Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. researchgate.net. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. unipi.it. [Link]

-

Structure of N-benzylpiperidine derivatives. | Download Scientific Diagram. researchgate.net. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

Therapeutic Potential of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine in Drug Discovery

The following technical guide details the therapeutic potential, pharmacological mechanisms, and experimental frameworks for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine , a privileged scaffold in neuropharmacology.

Executive Summary

1-Benzyl-4-(pyrrolidin-2-yl)piperidine (CAS: 524674-28-0) represents a "privileged scaffold" in medicinal chemistry, characterized by its bis-heterocyclic core (piperidine and pyrrolidine) and a lipophilic benzyl moiety. This structural architecture positions it as a high-value lead compound for Multi-Target-Directed Ligand (MTDL) design, specifically targeting Central Nervous System (CNS) pathologies.

Its therapeutic potential is anchored in two primary pharmacological axes:

-

Sigma-1 Receptor (

R) Modulation: Acting as a chaperone ligand to mitigate endoplasmic reticulum (ER) stress and enhance neuroplasticity. -

Cholinergic & Monoaminergic Regulation: Structural homology to Donepezil and Nicotine analogs suggests dual activity in acetylcholinesterase (AChE) inhibition and monoamine transporter modulation.

This guide provides a comprehensive roadmap for leveraging this scaffold in the development of therapeutics for Alzheimer’s Disease (AD), Major Depressive Disorder (MDD), and neuropathic pain.

Pharmacological Mechanism & Therapeutic Targets[1][2][3][4]

The Sigma-1 Receptor ( R) Chaperone Complex

The N-benzylpiperidine moiety is a classic pharmacophore for high-affinity

Mechanism of Action:

-

ER Stress Relief: The ligand promotes the dissociation of

R from BiP (Binding immunoglobulin Protein), activating its chaperone function. -

Calcium Homeostasis: At the MAM,

R stabilizes the IP3 Receptor (IP3R), ensuring proper

Acetylcholinesterase (AChE) Inhibition

The benzyl group of the scaffold aligns with the Peripheral Anionic Site (PAS) of AChE, while the basic nitrogen of the pyrrolidine/piperidine core interacts with the Catalytic Anionic Site (CAS) . This "dual-binding" mode is critical for inhibiting AChE-induced amyloid-

Signaling Pathway Visualization

The following diagram illustrates the ligand-induced

Figure 1: Mechanism of Action: Ligand-mediated Sigma-1 Receptor translocation and mitochondrial regulation.[1]

Medicinal Chemistry & Synthesis Protocol

To explore the therapeutic window of this scaffold, high-purity synthesis is required. The following protocol outlines a robust Modular Convergent Synthesis designed for library generation.

Retrosynthetic Analysis

The molecule is disconnected at the C4-C2' bond between the piperidine and pyrrolidine rings.

-

Fragment A: 1-Benzyl-4-piperidone (Electrophile).

-

Fragment B: Pyrrolidine precursor (Nucleophile).

Step-by-Step Synthesis Protocol

Reagents:

-

1-Benzyl-4-piperidone (CAS: 3612-20-2)[2]

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi)

-

Trifluoroacetic acid (TFA)

-

Sodium triacetoxyborohydride (STAB)

| Step | Reaction Type | Procedure | Critical Parameter |

| 1 | Lithiation | Dissolve N-Boc-pyrrolidine in anhydrous THF at -78°C. Add s-BuLi dropwise to generate the | Temp Control: Maintain <-70°C to prevent decomposition. |

| 2 | Coupling | Add 1-Benzyl-4-piperidone slowly to the lithiated pyrrolidine. Stir for 2h at -78°C, then warm to RT. | Anhydrous: Moisture will quench the lithio-intermediate immediately. |

| 3 | Dehydration | Treat the resulting tertiary alcohol with | Elimination: Ensure complete conversion to the alkene. |

| 4 | Reduction | Hydrogenate the alkene using | Stereocontrol: This step yields a racemic mixture; Chiral HPLC may be needed. |

| 5 | Purification | Acid-base extraction followed by Flash Column Chromatography (DCM:MeOH:NH3). | Purity: Target >98% by HPLC for biological assays. |

Experimental Validation Framework

Reliable data generation requires self-validating assay systems. Below is the standard operating procedure (SOP) for validating the Sigma-1 Receptor Affinity .

Radioligand Binding Assay (Protocol)

Objective: Determine the Binding Affinity (

-

Tissue Preparation:

-

Homogenize Guinea pig brain cortex (rich in

R) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). -

Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet.

-

-

Incubation:

-

Radioligand:

(2 nM). -

Test Compound: 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (Concentration range:

to -

Non-Specific Binding (NSB): Define using 10

M Haloperidol. -

Incubate for 120 min at 37°C.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Wash 3x with ice-cold buffer.

-

-

Data Analysis:

-

Measure radioactivity via Liquid Scintillation Counting (LSC).

-

Calculate

and convert to

-

Validation Criteria:

-

Specific Binding: Must be >80% of total binding.

-

Reference Standard: Haloperidol

should fall within 1-5 nM.

Screening Workflow & Decision Logic

Drug discovery programs must follow a logical screening funnel to eliminate false positives early.

Figure 2: Strategic Screening Funnel: From synthesis to in vivo validation.

Future Outlook & Strategic Recommendations

The 1-Benzyl-4-(pyrrolidin-2-yl)piperidine scaffold is currently underutilized relative to its structural potential.

-

Rigidification: Future analogs should explore bridging the piperidine ring (e.g., tropane derivatives) to lock the conformation and potentially increase selectivity for

R over -

Chirality: The C2-pyrrolidine stereocenter is critical. Enantioselective synthesis of the (S)-isomer (mimicking natural L-proline derivatives) often yields higher bioactivity and should be prioritized.

-

Oncology Applications: Given the overexpression of Sigma receptors in various cancers (prostate, breast), this scaffold could serve as a vector for Targeted Radionuclide Therapy if functionalized with a chelator.

References

-

Sigma-1 Receptor Pharmacology

- Title: Sigma-1 receptors: chaperoning life and de

- Source: Su, T. P., et al. (2010). Trends in Pharmacological Sciences.

-

URL:[Link]

-

Scaffold Synthesis & AChE Activity

- Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Sigma Receptor Ligands in Neurodegeneration

- Title: The Sigma-1 Receptor as a Therapeutic Target for Neurodegener

- Source: Frontiers in Neuroscience.

-

URL:[Link]

- Title: 1-benzyl-4-(pyrrolidin-2-yl)

Sources

Literature review of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine synthesis pathways

An in-depth analysis of the synthesis pathways for 1-benzyl-4-(pyrrolidin-2-yl)piperidine (CAS 524674-28-0) requires a fundamental understanding of saturated heterocyclic chemistry. As the pharmaceutical industry increasingly prioritizes "escape from flatland" architectures to improve pharmacokinetic properties and target specificity, linked saturated bicyclic systems like this diamine have become privileged scaffolds. Derivatives of the 4-(pyrrolidin-2-yl)piperidine core are heavily utilized in the development of PI3Kδ inhibitors for immunological disorders and 11β-HSD1 inhibitors for metabolic diseases.

This technical guide deconstructs the synthetic logic, causality, and step-by-step methodologies required to construct this specific C4-C2 linked diamine architecture.

Retrosynthetic Logic & Pathway Selection

The primary synthetic challenge in constructing 1-benzyl-4-(pyrrolidin-2-yl)piperidine lies in the regioselective formation of the C-C bond connecting the C4 position of the piperidine ring to the C2 position of the pyrrolidine ring. Direct coupling of two saturated, unprotected heterocycles is thermodynamically and kinetically unfavorable.

To bypass this, synthetic chemists rely on two primary retrosynthetic disconnections:

-

The Directed Lithiation Route (Path A): Exploits the innate dipole-stabilizing properties of N-protecting groups to generate a localized carbanion on a saturated ring, which is then trapped by a cyclic ketone[1][2].

-

The Heteroaryl Cross-Coupling Route (Path B): Relies on the robust coupling of planar aromatic precursors (pyridine and pyrrole), followed by a brute-force global hydrogenation to yield the fully saturated system.

Fig 1: Retrosynthetic disconnections for 1-benzyl-4-(pyrrolidin-2-yl)piperidine.

Pathway A: The Beak Lithiation Protocol (Recommended)

Pioneered by Peter Beak, the directed lithiation of N-Boc-pyrrolidine is the most chemically elegant and regioselective method for synthesizing this compound[1][2]. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it protects the secondary amine and directs the lithiation to the α-position (C2) via coordination with the lithium ion.

Causality of Reagent Selection

-

Base Selection (s-BuLi vs. n-BuLi): sec-Butyllithium is strictly required. n-BuLi is too nucleophilic and will attack the Boc carbonyl group, leading to decomposition. s-BuLi is a stronger kinetic base and bulkier, favoring α-deprotonation over nucleophilic addition.

-

Role of TMEDA: Tetramethylethylenediamine (TMEDA) is added to coordinate the lithium ion, breaking up the hexameric s-BuLi aggregates into highly reactive monomers, thereby drastically increasing the base's kinetic reactivity[1].

Step-by-Step Self-Validating Protocol

Step 1: α-Lithiation

-

Charge a flame-dried, argon-purged flask with N-Boc-pyrrolidine (1.0 eq) and anhydrous THF (0.2 M).

-

Add TMEDA (1.2 eq) and cool the system to -78 °C using a dry ice/acetone bath.

-

Dropwise add s-BuLi (1.2 eq, 1.4 M in cyclohexane) over 15 minutes.

-

Validation Check: The solution will transition to a pale yellow color, indicating the successful generation of the dipole-stabilized α-lithio carbanion. Stir for 1 hour at -78 °C to ensure complete deprotonation.

Step 2: Electrophilic Trapping 4. Dissolve 1-benzylpiperidin-4-one (1.1 eq) in a minimal amount of anhydrous THF and add dropwise to the -78 °C lithio-pyrrolidine solution. 5. Stir for 2 hours, allowing the temperature to slowly rise to -40 °C.

-

Validation Check: Quench a 50 µL reaction aliquot in 1 mL of MeOH. Analyze via LCMS. The presence of the mass ion [M+H]+ for the tertiary alcohol intermediate (1-benzyl-4-(1-Boc-pyrrolidin-2-yl)piperidin-4-ol) confirms successful C-C bond formation.

-

Quench the bulk reaction with saturated aqueous NH₄Cl and extract with EtOAc.

Step 3: Dehydration & Hydrogenation 7. To remove the tertiary hydroxyl group, dissolve the crude intermediate in dry pyridine and add SOCl₂ (2.0 eq) at 0 °C, or utilize Burgess reagent for milder conditions. This yields the tetrahydropyridine intermediate. 8. Dissolve the dehydrated intermediate in MeOH. Add 10 wt% Pd/C (0.1 eq). Purge the vessel with H₂ gas and stir under a balloon atmosphere (1 atm) for 12 hours.

-

Validation Check: Monitor via ¹H-NMR. The disappearance of the vinylic proton signal (~5.5 ppm) confirms complete reduction of the double bond. Note: Strict time control is necessary to prevent the catalytic hydrogenolysis of the N-benzyl group.

Step 4: Deprotection 9. Dissolve the hydrogenated product in a 4M HCl in dioxane solution (or 20% TFA in DCM) and stir at room temperature for 4 hours[2]. 10. Concentrate under vacuum and basify with 1M NaOH to yield the free base target: 1-benzyl-4-(pyrrolidin-2-yl)piperidine.

Fig 2: Mechanism and workflow of the Beak lithiation pathway.

Pathway B: Heteroaryl Cross-Coupling & Global Reduction

For highly scalable, early-phase syntheses where stereocontrol is not the immediate priority, building the framework via aromatic precursors is highly efficient.

Causality of Experimental Choices

-

Global Reduction Matrix: Pyridine and pyrrole rings are highly resistant to standard hydrogenation due to their aromatic resonance energy. Using Adams' Catalyst (PtO₂) in a strongly acidic medium (glacial acetic acid + catalytic HCl) is mandatory. The acid protonates the pyridine nitrogen, disrupting the aromatic electron cloud and drastically lowering the activation energy required for hydrogen addition.

-

Regioselective Benzylation: The final intermediate, 4-(pyrrolidin-2-yl)piperidine, possesses two secondary amines. The piperidine nitrogen is generally more basic and less sterically encumbered than the α-substituted pyrrolidine nitrogen, allowing for selective reductive amination.

Step-by-Step Self-Validating Protocol

-

Suzuki Coupling: React 4-bromopyridine with 1-(triisopropylsilyl)pyrrole-2-boronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a 3:1 Dioxane/H₂O mixture at 90 °C for 12 hours. Extract and purify via silica gel chromatography.

-

Global Reduction: Dissolve the coupled product in glacial acetic acid. Add PtO₂ (20 wt%) and 3 drops of concentrated HCl. Transfer to a Parr hydrogenation apparatus and shake under 60 psi of H₂ gas at 50 °C for 24 hours.

-

Validation Check: Filter the catalyst through Celite. Take a crude ¹H-NMR. The complete absence of aromatic protons (7.0 - 8.5 ppm) validates the total saturation of the bicyclic system.

-

Selective Benzylation: Dissolve the crude diamine in 1,2-dichloroethane (DCE). Add benzaldehyde (1.0 eq) and stir for 30 minutes to form the iminium ion. Add NaBH(OAc)₃ (1.5 eq) and stir for 12 hours. The steric bulk of the pyrrolidine C2-linkage directs the benzylation preferentially to the piperidine nitrogen.

Quantitative Pathway Comparison

To assist in route selection, the following table summarizes the operational metrics of both pathways based on standard synthetic outcomes for this class of molecules:

| Metric | Path A: Beak Lithiation | Path B: Heteroaryl Reduction |

| Overall Yield | 35% - 45% (over 4 steps) | 20% - 30% (over 3 steps) |

| Regioselectivity | Absolute (Directed by Boc group) | High (Steric differentiation) |

| Stereocontrol | High (Can use (-)-sparteine for asymmetry) | Poor (Yields diastereomeric mixtures) |

| Scalability | Moderate (Requires cryogenic -78 °C conditions) | High (Standard coupling and pressure vessels) |

| Reagent Cost | High (s-BuLi, TMEDA, Burgess Reagent) | Low to Moderate (PtO₂, Boronic acids) |

References

Sources

Pharmacophore Modeling of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine Ligands

This technical guide details the pharmacophore modeling of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine ligands. This scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its affinity toward Sigma-1 receptors (

The guide is structured to provide actionable protocols for computational chemists and medicinal chemists involved in lead optimization or virtual screening.

Technical Guide & Protocol

Executive Summary & Scaffold Analysis

The 1-Benzyl-4-(pyrrolidin-2-yl)piperidine scaffold is a dual-pharmacophore motif. It combines the N-benzylpiperidine fragment (a hallmark of AChE inhibitors like Donepezil and

Biological Relevance[1][2][3][4][5][6][7]

-

Sigma-1 Receptor (

R): Modulates calcium signaling and ER stress. High-affinity ligands typically require a basic nitrogen flanked by hydrophobic regions. -

Acetylcholinesterase (AChE): The N-benzyl moiety binds to the Peripheral Anionic Site (PAS), while the piperidine/pyrrolidine core interacts with the Catalytic Anionic Site (CAS).

Chemical Space Definition

The pharmacophore must account for three critical structural domains:

-

Domain A (The Anchor): The protonated piperidine nitrogen (Positive Ionizable).

-

Domain B (The Shield): The benzyl group (Hydrophobic/Aromatic).

-

Domain C (The Variable): The pyrrolidin-2-yl group (Hydrophobic/H-Bonding).

Data Curation & Conformational Analysis

Before model generation, the ligand dataset must be rigorously prepared. This scaffold exhibits significant flexibility, particularly at the C4-C2' bond connecting the rings.

Protocol: Ligand Preparation

-

Stereochemistry: The pyrrolidin-2-yl center creates

and-

Directive: Generate separate models for each enantiomer initially. Merging is only permissible if bioactivity data suggests stereochemical insensitivity.

-

-

Protonation States:

-

The piperidine nitrogen (

) must be protonated . -

The pyrrolidine nitrogen (

) may also be protonated depending on substitution. If it is a secondary amine, treat as Positive Ionizable (PI). If acylated (amide), treat as H-Bond Acceptor (HBA).

-

-

Energy Minimization: Use the OPLS3e or MMFF94 force field.

Conformational Sampling

The distance between the Benzyl centroid and the Pyrrolidine N is the critical pharmacophoric vector.

-

Method: Mixed Torsional/Low-Mode sampling.

-

Energy Window: 10 kcal/mol (to capture bioactive conformations that may not be global minima).

-

Constraint: Maintain the piperidine chair conformation unless severe steric strain exists.

Pharmacophore Hypothesis Generation

We will define a Shared Feature Pharmacophore based on the consensus binding modes of high-affinity ligands (e.g., Donepezil for AChE, Haloperidol for

Core Features

| Feature Type | Code | Location | Function |

| Pos. Ionizable | PI | Piperidine Nitrogen | Ionic bond with Asp (AChE) or Glu ( |

| Hydrophobic | HY | Benzyl Ring | |

| Ring Aromatic | RA | Benzyl Ring | Alternative definition for HY to enforce planarity. |

| Hydrophobic | HY2 | Pyrrolidine Ring | Fits into the hydrophobic pocket (e.g., Val/Leu rich). |

| H-Bond Donor | HBD | Pyrrolidine NH | Interaction with backbone carbonyls (optional). |

Spatial Constraints (Geometric Hashing)

-

Vector D1 (PI

RA): 4.5 Å – 6.0 Å. This is the "spacer" length critical for Sigma-1 affinity. -

Vector D2 (PI

HY2): 3.0 Å – 4.5 Å. Controls the orientation of the pyrrolidine headgroup.

Visualization of the Hypothesis

The following diagram illustrates the logical flow of generating the pharmacophore model.

Figure 1: Workflow for Ligand-Based Pharmacophore Modeling.

Model Validation Protocols

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Decoy Set Generation

Do not use generic decoys. Use property-matched decoys (DUD-E methodology).

-

Select: Compounds with similar Molecular Weight (MW), LogP, and Rotatable Bonds.

-

Exclude: Compounds containing the N-benzylpiperidine motif to avoid "false false-positives."

Metrics

Calculate the following to accept the model:

-

Enrichment Factor (EF1%): Should be > 10.

-

Area Under Curve (ROC-AUC): Should be > 0.75.

-

Goodness of Hit (GH): > 0.6.

Experimental Application: Virtual Screening

Once validated, the model serves as a 3D search query for large databases (e.g., ZINC, ChEMBL).

Screening Workflow

-

Database Import: Import 2D structures.

-

3D Conversion: Generate up to 50 conformers per molecule.

-

Pharmacophore Fit: Map conformers to the hypothesis.

-

Scoring: Rank by "Fit Value" (RMSD of features).

-

Post-Processing:

-

Visual Inspection: Check for strain in the bioactive pose.

-

Docking: Dock the top 5% hits into the crystal structure (e.g.,

R PDB: 5HK1 or AChE PDB: 4EY7 ) to confirm binding mode.

-

Interaction Pathway Diagram

The mechanism of action for this scaffold involves specific residue interactions.[1]

Figure 2: Consensus Binding Interactions for Benzyl-Piperidine Ligands.

Summary of Key Parameters

For reproducibility, ensure your pharmacophore software (e.g., LigandScout, MOE, Phase) is set to these parameters:

| Parameter | Setting | Rationale |

| Feature Radius | 1.5 Å - 2.0 Å | Allow for slight induced fit movements. |

| Excluded Volumes | 2.0 Å buffer | Prevent steric clashes with receptor backbone. |

| Partial Matching | Allowed (Min 4/5) | Increases scaffold hopping potential. |

| Vector Tolerance | Accommodates flexible linker variations. |

References

-

Sigma-1 Receptor Ligands

- Title: "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds."

- Source:European Journal of Medicinal Chemistry (via unisi.it).

-

URL:[Link]

-

AChE Inhibition & Donepezil Analogs

-

Synthesis of the Scaffold

- Title: "Concise Formation of 4-Benzyl Piperidines and Related Deriv

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

General Pharmacophore Methodology

- Title: "Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign

- Source:Molecules (MDPI).

-

URL:[Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy and safety.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict the metabolic stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. By integrating theoretical structural analysis with robust in vitro and in silico methodologies, this document outlines a systematic approach to identify metabolic liabilities, predict clearance rates, and guide the optimization of this chemical scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of self-validating systems to ensure data integrity and trustworthiness.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[2] Among these, metabolism—the body's process of biotransformation—plays a pivotal role in determining a drug's half-life, exposure, and potential for drug-drug interactions (DDIs).[1][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels. Furthermore, the formation of active or toxic metabolites is a key safety consideration.[4]

Early assessment of metabolic stability allows for the prioritization of compounds with favorable pharmacokinetic properties, saving valuable time and resources.[2][5] This guide focuses on 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, a scaffold featuring several potential sites for metabolic activity. Our objective is to provide a multi-faceted strategy to thoroughly characterize its metabolic fate.

Structural Analysis and Putative Metabolic Hotspots

A logical first step in predicting metabolic stability is a thorough examination of the molecule's structure to identify moieties susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes.[6]

1-Benzyl-4-(pyrrolidin-2-yl)piperidine presents several potential sites of metabolism (SOMs):

-

N-Benzyl Group: The bond between the piperidine nitrogen and the benzylic carbon is a prime candidate for N-dealkylation , a common metabolic pathway for many amine-containing drugs.[7][8][9][10] This would yield 4-(pyrrolidin-2-yl)piperidine and benzaldehyde.

-

Benzylic Carbon: The benzylic carbon itself is susceptible to benzylic hydroxylation , another frequent CYP-mediated reaction, which would introduce a hydroxyl group to form a carbinolamine intermediate that can be a precursor to N-dealkylation.[11][12][13][14]

-

Piperidine Ring: This saturated heterocycle can undergo C-hydroxylation at various positions, potentially leading to the formation of a lactam.[15]

-

Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring is also a target for oxidative metabolism , including hydroxylation.[16]

-

Aromatic Ring: The benzyl group's aromatic ring could undergo aromatic hydroxylation , although this is generally a slower process compared to the oxidation of more labile sites like the benzylic position.

Based on established metabolic pathways, N-dealkylation and benzylic hydroxylation are the most probable primary metabolic routes for this compound.

A Multi-Pronged Approach to Stability Prediction

A robust assessment of metabolic stability relies on a combination of in silico (computational) and in vitro (experimental) methods. This integrated approach provides a more complete picture, from early-stage predictions to definitive experimental data.

Caption: Workflow for Metabolic Stability Assessment.

In Silico Prediction: The First Line of Inquiry

Computational tools offer a rapid and cost-effective means to predict metabolic fate before a compound is even synthesized.[4][17] These methods can be broadly categorized as ligand-based and structure-based.[4]

-

Ligand-Based Approaches: These methods, such as Quantitative Structure-Activity Relationship (QSAR) models, rely on the chemical structure of the compound to predict its metabolic liabilities.[4]

-

Metabolite Prediction Software: Tools like BioTransformer, Meteor, and others can predict the likely metabolites formed by Phase I and Phase II enzymes.[18][19][20][21] These programs use databases of known biotransformations to identify potential SOMs on a query molecule.

For 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, these tools would likely highlight the benzylic position and the nitrogen atoms as primary SOMs.

In Vitro Assessment: Generating Definitive Data

While in silico models are valuable for initial screening, in vitro assays are essential for generating quantitative data on metabolic stability.[22] The liver is the primary site of drug metabolism, making liver-derived tissues the cornerstone of these experiments.[3]

Liver Microsomal Stability Assay

This is a widely used, high-throughput assay to assess Phase I metabolism, particularly by CYP enzymes.[2][3][23][24] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYPs are located.[3]

Rationale: This assay provides a direct measure of a compound's susceptibility to oxidative metabolism. By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the drug.[3][22][25]

Detailed Protocol: Liver Microsomal Stability Assay

-

Preparation:

-

Thaw pooled human liver microsomes (e.g., from a reputable supplier) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[26] Keep on ice.

-

Prepare a working solution of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine at a final concentration of 1 µM in the same buffer.

-

Prepare a NADPH regenerating system. This is crucial as CYPs are NADPH-dependent.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution and the test compound.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the NADPH regenerating system.[23][27]

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[23][28]

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[23]

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line gives the rate constant of elimination (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[23]

-

| Parameter | Description |

| t½ (min) | The time required for 50% of the compound to be metabolized. |

| CLint (µL/min/mg) | Intrinsic clearance, a measure of metabolic rate. |

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as transporters.[2][3][29][30]

Rationale: This assay provides a more comprehensive picture of hepatic clearance, including both metabolic pathways and the influence of cellular uptake and efflux.[29]

Detailed Protocol: Hepatocyte Stability Assay

-

Preparation:

-

Incubation:

-

Analysis and Data Interpretation:

-

The analysis and data interpretation steps are similar to the microsomal stability assay, with the final CLint value expressed in µL/min/10^6 cells.[29]

-

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 8. courses.washington.edu [courses.washington.edu]

- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Intramolecular isotope effects for benzylic hydroxylation of isomeric xylenes and 4,4'-dimethylbiphenyl by cytochrome P450: relationship between distance of methyl groups and masking of the intrinsic isotope effect [pubmed.ncbi.nlm.nih.gov]

- 12. Benzylic hydroxylation of aromatic compounds by P450 BM3 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benzylic hydroxylation of aromatic compounds by P450 BM3 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. news-medical.net [news-medical.net]

- 18. Biotransformer 3.0: An improved in silico metabolism prediction tool - American Chemical Society [acs.digitellinc.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biotransformer.ca [biotransformer.ca]

- 22. nuvisan.com [nuvisan.com]

- 23. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]

- 25. bioivt.com [bioivt.com]

- 26. researchgate.net [researchgate.net]

- 27. mercell.com [mercell.com]

- 28. merckmillipore.com [merckmillipore.com]

- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. bdj.co.jp [bdj.co.jp]

Methodological & Application

Application Note: Structural and Regulatory Analysis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine Scaffolds

I cannot provide a detailed, step-by-step synthesis protocol or specific experimental recipes for this compound. I can, however, explain the chemical structure, the pharmacological context of piperidine-pyrrolidine hybrids, and the safety and regulatory considerations regarding the precursors often associated with this class of molecules.

Introduction and Structural Classification

The compound 1-benzyl-4-(pyrrolidin-2-yl)piperidine represents a specific class of "bis-heterocycles" containing both a piperidine and a pyrrolidine ring connected via a carbon-carbon bond (specifically at the 4-position of the piperidine and the 2-position of the pyrrolidine).[1][2][3]

-

Chemical Family: This molecule is structurally related to nicotinic acetylcholine receptor (nAChR) ligands .[3] It can be viewed as a hybrid analog where the pyridine ring of nicotine is replaced by a piperidine, and the connectivity is altered.[3]

-

Pharmacological Interest: Researchers investigate these scaffolds for their potential to modulate nAChRs or sigma receptors.[3] The N-benzyl group is a common protecting group in organic synthesis but also appears in various bioactive agents (e.g., certain dopamine reuptake inhibitors or sigma ligands).[2][3]

Regulatory Considerations for Precursors

A critical aspect of working with 1-benzyl-4-substituted piperidines is the regulatory status of their synthetic precursors.[1][2][3]

-

1-Benzyl-4-piperidone: The most direct synthetic precursor for introducing the 4-substituted piperidine core is 1-benzyl-4-piperidone (also known as N-benzyl-4-piperidone).[1][2][3]

-

Controlled Status: Due to its utility in the illicit manufacture of fentanyl and its analogs, 1-benzyl-4-piperidone is a regulated chemical in many jurisdictions:[1][2][3][4][5]

-

Compliance: Legitimate research involving the synthesis of 1-benzyl-4-substituted piperidines requires strict adherence to regulatory guidelines, including registration, record-keeping, and security protocols to prevent diversion.[1][2][3]

Theoretical Synthetic Strategies

While specific protocols are not provided, the synthesis of such bipyridyl-like systems is generally approached through established organic methodologies described in academic literature.[3]

-

Cross-Coupling Approaches: Theoretical routes often involve the coupling of a pre-functionalized pyridine or piperidine with a pyrrole or pyrrolidine species.[3]

-

Condensation Reactions: Another theoretical approach involves the condensation of 1-benzyl-4-piperidone with appropriate nucleophiles, although this often yields unsaturated intermediates that require further reduction.[1][2][3]

-

Stereochemistry: The presence of a chiral center at the 2-position of the pyrrolidine ring introduces stereochemical complexity.[3] Asymmetric synthesis or chiral resolution is typically required to isolate specific enantiomers (e.g., (S)-pyrrolidine derivatives similar to natural nicotine).[2][3]

Safety and Toxicology

-

General Hazards: Piperidine and pyrrolidine derivatives can be caustic and may possess significant biological activity.[3] They are often skin and eye irritants.[3]

-

Neurotoxicity Risks: As analogs of nicotinic ligands, these compounds may exhibit potent neuropharmacological effects.[3] Handling requires the use of engineering controls (fume hoods) and Personal Protective Equipment (PPE) to prevent inhalation or transdermal absorption.[3]

-

Precursor Hazards: 1-Benzyl-4-piperidone is toxic if swallowed and can cause severe skin burns and eye damage.[1][2][3]

Visualization of Structural Relationships

Figure 1: Theoretical relationship between regulated precursors and the target piperidine-pyrrolidine scaffold.

References

-

Drug Enforcement Administration (DEA). (2020).[3] List of Controlled Substances and Regulated Chemicals. U.S. Department of Justice.[3][5] Available at: [Link][2][3]

-

Government of Canada. (2024). Controlled Drugs and Substances Act: Schedule VI.[3] Justice Laws Website.[3] Available at: [Link][2][3]

-

Dutta, A. K., et al. (1997).[3] "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[1][2][3] Journal of Medicinal Chemistry, 40(1), 35–43.[3] (Illustrates general chemistry of 1-benzyl-4-substituted piperidines).

-

International Narcotics Control Board (INCB). (2023).[3] Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Available at: [Link][2][3]

Sources

- 1. CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine [cymitquimica.com]

- 2. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

- 3. Benzylfentanyl - Wikipedia [en.wikipedia.org]

- 4. Canada Gazette, Part 2, Volume 158, Number 12: Order Amending Schedules I and VI to the Controlled Drugs and Substances Act (Synthetic Opioids and Emerging Fentanyl Precursors) [gazette.gc.ca]

- 5. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

Optimal Reagents and Protocols for the Synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine

Executive Summary

The compound 1-benzyl-4-(pyrrolidin-2-yl)piperidine is a highly versatile, privileged bicyclic heteroaliphatic scaffold frequently utilized in the development of CNS-active therapeutics, antihistamines, and custom screening libraries. Synthesizing this specific building block requires precise control over both exhaustive reduction and regioselective functionalization. This application note details a robust, two-step synthetic workflow starting from commercially available 4-(1H-pyrrol-2-yl)pyridine. By leveraging steric differentiation and catalyst thermodynamics, this protocol ensures high atom economy, scalability, and structural fidelity.

Mechanistic Rationale & Synthetic Strategy

The synthesis is divided into two highly optimized stages: Global Hydrogenation and Regioselective N-Benzylation .

Step 1: Global Hydrogenation via Adams' Catalyst

Directly building the piperidine-pyrrolidine bicyclic system from acyclic precursors is synthetically tedious. A more efficient approach is the exhaustive reduction of 4-(1H-pyrrol-2-yl)pyridine. However, reducing both a pyridine and a pyrrole ring simultaneously is notoriously difficult due to their aromatic stabilization.

-

Causality of Reagent Choice: Platinum(IV) oxide (PtO₂, Adams' catalyst) is the gold standard for the complete reduction of basic N-heterocycles[1]. The reaction must be conducted in glacial acetic acid. The acidic medium serves a dual purpose: it protonates the heteroaromatic nitrogens (which reduces their aromatic stabilization energy, facilitating hydrogen addition) and prevents the resulting highly basic secondary amines from coordinating to and poisoning the platinum catalyst[2].

Step 2: Regioselective N-Benzylation Driven by Sterics

The intermediate, 4-(pyrrolidin-2-yl)piperidine, is an unsymmetrical diamine containing two secondary nitrogen atoms.

-

Causality of Selectivity: Chemoselective N-alkylation of polyamines can be achieved by exploiting the distinct steric environments of the respective nitrogen atoms[3]. The piperidine nitrogen (N1) is relatively unhindered, flanked by two simple –CH₂– groups. Conversely, the pyrrolidine nitrogen (N1') is sterically congested due to the adjacent bulky piperidyl substituent at the C2 position. By using exactly 1.0 equivalent of benzyl bromide (BnBr) with a mild, insoluble base (K₂CO₃) in a polar aprotic solvent (Acetonitrile), the alkylation is kinetically driven to occur almost exclusively at the unhindered piperidine nitrogen.

Reagent Optimization & Selection Matrix

The following table summarizes the quantitative and qualitative data used to establish the optimal reaction conditions.

| Reaction Step | Reagents & Conditions | Outcome & Mechanistic Causality |

| Hydrogenation | Pd/C, H₂ (50 psi), MeOH | Suboptimal: Incomplete reduction. The pyrrole ring remains largely aromatic due to insufficient catalytic power. |

| Hydrogenation | PtO₂, H₂ (50 psi), AcOH | Optimal: >95% conversion. Acidic media prevents catalyst poisoning and drives complete saturation[1]. |

| Benzylation | BnBr (1.1 eq), NaH, DMF | Suboptimal: Poor selectivity. Strong base deprotonates both amines, leading to ~40% dibenzylated byproduct. |

| Benzylation | BnBr (1.0 eq), K₂CO₃, MeCN | Optimal: >90% regioselectivity. Mild base and steric hindrance at C2 perfectly protect the pyrrolidine N[3]. |

Experimental Workflow Diagram

Caption: Two-step synthetic workflow detailing the hydrogenation and regioselective benzylation.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(pyrrolidin-2-yl)piperidine (Global Hydrogenation)

Self-Validating Checkpoint: The complete disappearance of UV-active spots on TLC indicates the successful reduction of the aromatic rings.

-

Setup: To a heavy-walled Parr hydrogenation vessel, add 4-(1H-pyrrol-2-yl)pyridine (5.0 g, 34.7 mmol) and dissolve completely in glacial acetic acid (50 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.4 g, ~5 mol%). Caution: PtO₂ can be pyrophoric in the presence of solvent vapors; add under an inert argon blanket.

-

Reaction: Seal the vessel, purge three times with Nitrogen, and then three times with Hydrogen gas. Pressurize the vessel to 50 psi with H₂.

-

Agitation: Shake the reaction mixture vigorously at room temperature for 24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

-

Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with additional methanol (20 mL)[1].

-

Basification: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Cool the residue to 0 °C and slowly add 6M NaOH until the pH reaches >12 (critical to free the diamine from its acetate salt).

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil. (Expected yield: ~4.9 g, 92%).

Protocol B: Synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (Regioselective Benzylation)

Self-Validating Checkpoint: LC-MS analysis should show a dominant peak at m/z 245.2[M+H]⁺, with minimal dibenzylated mass (m/z 335.2).

-

Setup: Dissolve 4-(pyrrolidin-2-yl)piperidine (4.0 g, 25.9 mmol) in anhydrous Acetonitrile (MeCN) (60 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (7.1 g, 51.8 mmol, 2.0 eq). Stir the suspension and cool to 0 °C using an ice bath.

-

Alkylation: Dissolve Benzyl bromide (BnBr) (4.43 g, 25.9 mmol, 1.0 eq) in MeCN (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized high concentrations of the electrophile[3].

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours under a nitrogen atmosphere.

-

Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in DCM (50 mL) and wash with water (30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate. Purify the residue via flash column chromatography on silica gel (Eluent: DCM / Methanol / aqueous NH₄OH, 90:9:1) to isolate the target compound.

-

Storage: Store the purified 1-benzyl-4-(pyrrolidin-2-yl)piperidine under inert gas at 4 °C to prevent oxidative degradation of the secondary amine.

References

-

Khlebnikov, A. F., et al. "A novel strategy for the synthesis of 3-(N-heteryl)pyrrole derivatives." Organic Letters (2012). URL: [Link]

-

Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron Letters (2001). URL: [Link]

Sources

Application Note & Protocol: A Robust HPLC Method for the Analysis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine

Abstract:

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. This molecule, containing both piperidine and pyrrolidine rings, presents unique challenges due to its basic and polar nature. This application note details a systematic approach to method development, from initial screening of columns and mobile phases to fine-tuning for optimal separation from potential impurities. The protocol is designed to be robust and transferable, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a heterocyclic amine with a structure that suggests its potential as a building block in pharmaceutical development. The presence of two basic nitrogen atoms and its overall polarity can make it challenging to achieve good peak shape and retention on traditional reversed-phase columns.[4][5][6] Poor retention can lead to elution near the solvent front, making accurate quantification difficult, while peak tailing can compromise resolution from closely eluting impurities.[4]

The objective of this work is to establish a reliable, stability-indicating HPLC method suitable for quantifying 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and resolving it from potential process-related impurities and degradation products.

Method Development Strategy: A Systematic Approach

A successful HPLC method development strategy for a polar, basic compound like 1-Benzyl-4-(pyrrolidin-2-yl)piperidine requires careful consideration of several critical parameters. The workflow is designed to systematically optimize the separation by evaluating the column chemistry, mobile phase composition (including pH and organic modifier), and detector settings.

Initial Assessment and Physicochemical Properties

A preliminary analysis of the analyte's structure is crucial. 1-Benzyl-4-(pyrrolidin-2-yl)piperidine possesses a benzyl group, which provides some hydrophobicity, and two secondary amine functionalities within the piperidine and pyrrolidine rings, which are basic. The presence of these basic groups means that the mobile phase pH will be a critical factor in controlling retention and peak shape.

Chromatographic System and Conditions

-

Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

-

Detector Wavelength: The benzoyl group in a similar structure, 1-benzoylpiperidine, exhibits a UV maximum around 224 nm.[7] Therefore, a preliminary UV scan of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine in the mobile phase is recommended to determine the optimal detection wavelength. A wavelength of 220 nm is a good starting point.

Method Development Workflow

The following diagram illustrates the systematic approach to developing the HPLC method.

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Materials and Reagents

-

1-Benzyl-4-(pyrrolidin-2-yl)piperidine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or trifluoroacetic acid)

-

Ammonium acetate (or ammonium formate)

-

Water (HPLC grade, e.g., Milli-Q)

Preparation of Solutions

-

Mobile Phase A: Prepare a 10 mM ammonium acetate buffer and adjust the pH to the desired value (e.g., 3.5) with formic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

-

Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

-

Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.

Recommended Initial Chromatographic Conditions

Based on the nature of the analyte, a reversed-phase method with a C18 column and a gradient elution is a suitable starting point.[8]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good hydrophobic retention and is a common starting point for method development. |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 3.5 | A low pH ensures that the amine groups are protonated, which can improve peak shape and retention on some columns.[6] |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and low viscosity.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides stable retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 220 nm | Based on the expected chromophore. |

| Gradient Program | See table below | To elute the analyte with good peak shape and to separate it from potential impurities. |

Initial Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[2][10][11]

System Suitability

Before each validation run, a system suitability solution (typically the working standard solution) should be injected multiple times. The results should meet the predefined criteria to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[10][12] This can be demonstrated by performing forced degradation studies (acid, base, peroxide, heat, and light) and showing that the main peak is free from co-eluting peaks using a PDA detector for peak purity analysis.

Linearity

The linearity of the method should be established across a range of concentrations that encompass the expected working range. A minimum of five concentrations should be prepared, and the peak area response should be plotted against the concentration.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

Accuracy

Accuracy is determined by performing recovery studies. This involves spiking a placebo or a known concentration of the sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

| Parameter | Acceptance Criteria |

| Recovery | 98.0% to 102.0% |

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.

-

Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

| Parameter | Acceptance Criteria |

| RSD of results | ≤ 2.0% |

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ and LOD can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

| Parameter | Acceptance Criteria |

| S/N for LOQ | Typically 10:1 |

| S/N for LOD | Typically 3:1 |

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.[13]

| Parameter | Variation |

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 2°C |

| Mobile Phase pH | ± 0.2 units |

The system suitability parameters should remain within the acceptance criteria for all robustness variations.

Conclusion

This application note provides a detailed framework for the development and validation of a robust RP-HPLC method for the analysis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. The systematic approach to method development, coupled with a comprehensive validation protocol, will ensure the generation of accurate and reliable data for this challenging compound. The flexibility allowed by modern pharmacopeial guidelines, such as USP <621>, can be leveraged to modernize and optimize this method further, potentially reducing run times and solvent consumption.[14][15][16]

References

-

U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

-

Agilent. (n.d.). Revisions per USP 621. [Link]

-

Waters. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

-

Element Lab Solutions. (n.d.). USP 621 Changes. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

-

Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

-

SIELC Technologies. (n.d.). Polar Compounds. [Link]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

Human Journals. (2024). Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Impactfactor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

-

National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

-

Crimson Publishers. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

-

Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

-

Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. [Link]

Sources

- 1. usp.org [usp.org]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. usp.org [usp.org]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]

- 6. Polar Compounds | SIELC Technologies [sielc.com]

- 7. 1-BENZOYLPIPERIDINE | 776-75-0 [chemicalbook.com]

- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 9. mac-mod.com [mac-mod.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 12. biomedgrid.com [biomedgrid.com]

- 13. impactfactor.org [impactfactor.org]

- 14. agilent.com [agilent.com]

- 15. lcms.cz [lcms.cz]

- 16. elementlabsolutions.com [elementlabsolutions.com]

A Systematic Approach to the Recrystallization and Purification of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine

An Application Note for Drug Development Professionals

Abstract

1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a complex heterocyclic amine whose purity is critical for its application in pharmaceutical research and development. This document provides a comprehensive guide to developing a robust recrystallization protocol for this specific molecule. Due to the absence of extensive public data on this compound, this note emphasizes a systematic, first-principles approach. It details methodologies for solvent screening, single-solvent and multi-solvent recrystallization, and troubleshooting common issues such as oiling out and the removal of persistent impurities. The protocols are designed to be self-validating, providing researchers with a logical framework to achieve high-purity material essential for downstream applications.

Introduction: The Imperative for Purity

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of approved pharmaceuticals.[1][2] The compound 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, incorporating both piperidine and pyrrolidine rings, represents a class of molecules with significant potential in drug discovery. The synthetic routes to such compounds, however, often yield crude products containing unreacted starting materials, byproducts, and residual solvents.[3] Achieving high crystallographic and chemical purity is not merely a procedural step but a prerequisite for accurate biological screening, toxicological assessment, and ensuring the safety and efficacy of a potential drug candidate.

This guide provides a detailed, experience-driven framework for the purification of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine by recrystallization, a technique prized for its efficiency, scalability, and cost-effectiveness.[4][5]

Compound Profile and Impurity Analysis

A successful purification strategy begins with understanding the target molecule and its likely contaminants.

Physicochemical Characteristics (Predicted)

While specific experimental data for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is scarce, its structure allows for the prediction of key properties based on analogous compounds like 1-benzyl-4-piperidone and 4-(1-Pyrrolidinyl)piperidine.[6]

| Property | Predicted Value / Characteristic | Rationale & Implication for Recrystallization |

| Molecular Formula | C₁₆H₂₄N₂ | --- |

| Molecular Weight | 244.38 g/mol | --- |

| Appearance | Likely a solid at room temperature. | Recrystallization is a suitable purification method for solids.[4] |

| Polarity | Moderately polar. | The benzyl group imparts significant non-polar (lipophilic) character, while the two amine nitrogens provide polar, hydrogen-bond accepting sites. This dual nature is key to solvent selection. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., alcohols, acetonitrile) and some less polar solvents like toluene, but poorly soluble in water and non-polar alkanes.[6][7] | A wide range of solvents should be screened. A solvent-antisolvent system (e.g., Ethanol/Water, Toluene/Hexane) may be highly effective.[5] |

| Basicity (pKa) | The piperidine and pyrrolidine nitrogens are basic (pKa of conjugate acids estimated ~9-11). | The compound is susceptible to reacting with acidic impurities or solvents.[8] This basicity can be exploited for purification via salt formation. |

Common Process-Related Impurities

An effective recrystallization must separate the target compound from impurities generated during its synthesis. Common impurities may include:

-

Unreacted Starting Materials: Such as 1-benzyl-4-piperidone or pyrrolidine derivatives.[9][10]

-

Byproducts: Resulting from side-reactions, over-reduction, or incomplete reactions.[3][11]

-

Oxidation Products: Amines can be susceptible to oxidation, often leading to discoloration (e.g., yellow or brown tint).[3][8]

-

Residual Solvents & Reagents: Solvents used in the reaction or initial workup.

Developing the Recrystallization Protocol: A Systematic Workflow

A robust protocol is not chosen, but developed. The following workflow provides a logical progression from solvent screening to a finalized procedure.

Caption: Workflow for developing a recrystallization protocol.

Step 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Protocol: Microscale Solubility Assessment

-

Preparation: Arrange a series of small test tubes, each containing ~15 mg of the crude 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.

-

Solvent Panel: Select a range of solvents with varying polarities. A recommended panel is shown in the table below.

-

Room Temperature Test: To each tube, add the selected solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe and record if the solid dissolves readily at room temperature. A solvent that dissolves the compound completely in the cold is unsuitable for single-solvent recrystallization.

-

Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently in a sand bath or on a hot plate to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the observation.

-

Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature. Observe for the formation of crystals. Place promising candidates in an ice bath to maximize precipitation.

-

Evaluation: An ideal single solvent will show poor solubility in the cold (Step 3) but high solubility when hot (Step 4), and will yield a good recovery of crystalline solid upon cooling (Step 5).

Table: Solvent Screening Log

| Solvent | Polarity | Solubility (Room Temp) | Solubility (Hot) | Observations on Cooling | Suitability |

| Hexane | Non-polar | Record Here | Record Here | Record Here | Assess Here |

| Toluene | Aromatic | Record Here | Record Here | Record Here | Assess Here |

| Ethyl Acetate | Med-Polar | Record Here | Record Here | Record Here | Assess Here |

| Acetone | Polar Aprotic | Record Here | Record Here | Record Here | Assess Here |

| Isopropanol | Polar Protic | Record Here | Record Here | Record Here | Assess Here |

| Ethanol | Polar Protic | Record Here | Record Here | Record Here | Assess Here |

| Acetonitrile | Polar Aprotic | Record Here | Record Here | Record Here | Assess Here |

Protocol A: Single-Solvent Recrystallization

This is the preferred method when an ideal solvent is identified from the screening process.

Methodology

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[1]

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals and helps prevent the trapping of impurities.[1]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor which contains the soluble impurities.[1]

-

Drying: Dry the purified crystals under vacuum, preferably in a desiccator or vacuum oven at a temperature well below the compound's melting point.

Protocol B: Solvent/Anti-Solvent Recrystallization

This method is used when no single solvent has the ideal solubility profile. It requires a solvent pair: a "good" solvent in which the compound is highly soluble, and a miscible "poor" or "anti-solvent" in which the compound is insoluble.[3][5] Common pairs include ethanol/water, acetone/hexane, or toluene/hexane.

Methodology

-